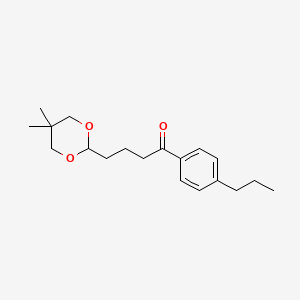

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone

Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone is a butyrophenone derivative featuring a 5,5-dimethyl-1,3-dioxane ring at the 4-position and an n-propyl group at the 4'-position of the aromatic ring. This compound belongs to a class of organic intermediates with applications in pharmaceutical synthesis, particularly in the development of bioactive molecules. The 5,5-dimethyl-1,3-dioxane moiety enhances steric stability and modulates electronic properties, while the n-propyl substituent influences lipophilicity and molecular interactions .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-4-6-15-9-11-16(12-10-15)17(20)7-5-8-18-21-13-19(2,3)14-22-18/h9-12,18H,4-8,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLRUEPDHZWVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645981 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-23-0 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone (CAS Number: 898787-23-0) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C19H28O3, with a molecular weight of 316.43 g/mol. The compound features a dioxane ring which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H28O3 |

| Molecular Weight | 316.43 g/mol |

| CAS Number | 898787-23-0 |

| Appearance | White powder |

Cytotoxicity Studies

Recent studies have shown that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The compound has been evaluated for its half maximal inhibitory concentration (IC50) values across different tumor types.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 2.5 |

| HeLa (Cervical) | 1.8 |

| A549 (Lung) | 3.0 |

| HCT116 (Colon) | 2.2 |

These results indicate that the compound is particularly effective against cervical and breast cancer cell lines, with IC50 values in the low micromolar range.

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the modulation of mRNA splicing. It has been reported that compounds similar to this compound can inhibit spliceosome activity, leading to the accumulation of unspliced mRNA and subsequent cell cycle arrest at the G2/M phase . This mechanism is crucial for its potential application in cancer therapy.

Case Studies

In a notable study, the compound was tested in vivo using xenograft models of human tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within treated tumors, indicating that the compound effectively induces programmed cell death in malignant cells.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it can be involved in the synthesis of muscarinic receptor antagonists, which are relevant for treating conditions like overactive bladder and other disorders related to cholinergic signaling .

2. Development of Muscarinic Receptor Antagonists

Research indicates that derivatives of compounds with a dioxane nucleus can exhibit significant affinity towards muscarinic acetylcholine receptors (mAChRs). The modifications on the dioxane framework can enhance selectivity for specific receptor subtypes, which is crucial for minimizing side effects associated with central nervous system penetration .

Case Study:

A study demonstrated that certain derivatives of 1,4-dioxane analogues exhibited higher binding affinity and selectivity for mAChR subtypes compared to existing drugs like oxybutynin. This suggests that similar modifications to this compound could yield potent new drugs .

Synthetic Organic Chemistry

1. Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its dioxane structure allows chemists to explore various reaction pathways and mechanisms. It can be used to synthesize more complex molecules through reactions such as nucleophilic substitutions and cycloadditions.

2. Synthesis of Chiral Compounds

Due to its ability to form chiral centers during chemical reactions, this compound can be employed in the synthesis of optically active compounds. This property is particularly valuable in the pharmaceutical industry where chirality can significantly influence drug efficacy and safety profiles .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediate | Used in synthesizing various drugs, particularly muscarinic receptor antagonists. |

| Organic Synthesis | Serves as a building block for complex organic molecules and reaction studies. |

| Chiral Compound Synthesis | Facilitates the creation of optically active compounds important for drug development. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Alkyl Chain Modifications

- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylbutyrophenone (CAS: 898787-27-4): Differs by a hexyl group (C6H13) at the 4'-position instead of n-propyl (C3H7). Molecular weight: 332.48 g/mol (vs. ~304.43 g/mol for the n-propyl analog).

- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropylbutyrophenone (CAS: 898755-59-4): Features a branched isopropyl group (C3H7) at the 4'-position. Molecular weight: 304.43 g/mol (identical backbone). Branched chains may reduce crystallinity compared to linear n-propyl analogs, affecting solubility .

Halogen and Functional Group Substitutions

- 2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-99-5): Chlorine atoms at the 2' and 6' positions introduce electronegativity, altering reactivity in cross-coupling reactions. Molecular weight: 331.23 g/mol (vs. ~304.43 g/mol for n-propyl analog).

- Molecular weight: 307.34 g/mol. Nitro-substituted derivatives are often intermediates in the synthesis of amines via catalytic hydrogenation .

- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-iodobutyrophenone (CAS: 898785-56-3): Iodo substituent (I) at the 3'-position provides a heavy atom for crystallography or radio labeling. Molecular weight: 434.25 g/mol. High molecular weight and iodine’s polarizability may reduce solubility in non-polar solvents .

Comparison of Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling a substituted butyrophenone precursor with a 5,5-dimethyl-1,3-dioxane moiety. For example, nucleophilic substitution or Mitsunobu reactions using Cs₂CO₃ in DMF at elevated temperatures (~130°C) can facilitate ether bond formation (as seen in analogous syntheses) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 2.0 equiv of alkylating agents), and using inert atmospheres to prevent side reactions.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- FT-IR : Identify key functional groups (e.g., carbonyl stretch ~1718 cm⁻¹ for ketones, C-O-C vibrations ~1176 cm⁻¹ for the dioxane ring) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M–C₄H₉]⁺ at m/z 158.0 for related derivatives) .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the dioxane ring and propyl chain conformation .

Q. What chromatographic techniques are suitable for purifying this compound, and how can solvent systems be selected?

- Methodology : Reverse-phase HPLC with C18 columns and mobile phases like methanol-water (65:35) or acetonitrile-buffer mixtures (pH 4.6 adjusted with acetic acid) can achieve high purity . For preparative chromatography, silica gel flash columns with gradient elution (hexane/ethyl acetate) are effective .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Computational modeling (DFT calculations) can predict electron density distribution and steric hindrance around the dioxane ring. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis can assess reactivity. Monitor regioselectivity using NMR to detect substituent effects on coupling efficiency .

Q. What mechanistic insights explain discrepancies in reported synthetic yields for derivatives of this compound?

- Methodology : Investigate competing pathways (e.g., elimination vs. substitution) using kinetic studies (variable-temperature NMR) and isotopic labeling (²H or ¹³C). For example, trace water in DMF may hydrolyze intermediates, reducing yields. Control moisture via molecular sieves and optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How does this compound interact with biological targets, and what structural modifications enhance its pharmacological profile?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like enoyl-acyl carrier protein reductase (FabI), a target for antimicrobial agents .

- SAR Analysis : Synthesize analogs with varying alkyl chain lengths (e.g., replacing n-propyl with ethyl or pentyl) and test inhibitory activity via microplate assays. Compare IC₅₀ values to identify optimal substituents .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments) for this compound?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and differentiate between diastereomers or conformational isomers.

- High-Resolution MS (HRMS) : Confirm molecular formulas of ambiguous fragments. For example, a fragment at m/z 158.0 may arise from cleavage of the propyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.